molecular formula C18H21NO2 B8150145 (S)-ethyl 2-amino-3-(3'-methyl-[1,1'-biphenyl]-3-yl)propanoate

(S)-ethyl 2-amino-3-(3'-methyl-[1,1'-biphenyl]-3-yl)propanoate

Cat. No.: B8150145
M. Wt: 283.4 g/mol
InChI Key: OIDUKHQGINFDHC-KRWDZBQOSA-N
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Description

(S)-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant interest in various scientific fields. This compound features a biphenyl structure with a methyl group and an amino acid derivative, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl derivatives and amino acid precursors.

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst.

    Introduction of the Amino Group: The amino group is introduced via reductive amination, where the biphenyl aldehyde reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Esterification: The final step involves esterification of the amino acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of (S)-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitriles under specific conditions.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The biphenyl core allows for various substitution reactions, such as halogenation or nitration, depending on the desired functional group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and enantioselective reactions.

Biology

Biologically, this compound can be used in the study of enzyme interactions and protein binding due to its chiral nature. It serves as a model compound for understanding the behavior of similar amino acid derivatives in biological systems.

Medicine

In medicine, (S)-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate is investigated for its potential as a pharmaceutical intermediate. Its structure is similar to that of certain drug molecules, making it a candidate for drug development and testing.

Industry

Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl structure allows for hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-ethyl 2-amino-3-phenylpropanoate: Lacks the biphenyl structure, making it less hydrophobic.

    (S)-ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-4-yl)propanoate: Similar structure but with different substitution patterns on the biphenyl ring.

Uniqueness

(S)-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific substitution pattern on the biphenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-[3-(3-methylphenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-21-18(20)17(19)12-14-7-5-9-16(11-14)15-8-4-6-13(2)10-15/h4-11,17H,3,12,19H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDUKHQGINFDHC-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=CC(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=CC=C1)C2=CC=CC(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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